molecular formula C24H25N5O B2615173 (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide CAS No. 2321333-91-7

(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide

Cat. No. B2615173
CAS RN: 2321333-91-7
M. Wt: 399.498
InChI Key: VKNKOCXBISLPEV-DHZHZOJOSA-N
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Description

(E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide is a useful research compound. Its molecular formula is C24H25N5O and its molecular weight is 399.498. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Properties

A study by Georges et al. (1989) investigated the structural and electronic properties of similar compounds to (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide, focusing on anticonvulsant compounds. This research provides insights into the crystal structures and molecular interactions of such compounds, which are crucial for understanding their potential applications in scientific research, particularly in the development of anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).

Anti-Tubercular Activity

Srinivasarao et al. (2020) designed and synthesized a series of novel compounds, including those structurally related to (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide, for evaluating their anti-tubercular activity. Their study highlights the potential of such compounds in developing new treatments for tuberculosis, demonstrating significant activity against Mycobacterium tuberculosis (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized and characterized a series of novel derivatives related to (E)-N-[1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide. Their research focused on the compounds' anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. The study demonstrates how the presence of specific groups in these compounds can influence their potency as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

properties

IUPAC Name

(E)-N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-5-2-3-7-21(18)22-9-10-23(28-27-22)29-15-12-20(13-16-29)26-24(30)11-8-19-6-4-14-25-17-19/h2-11,14,17,20H,12-13,15-16H2,1H3,(H,26,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNKOCXBISLPEV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)/C=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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